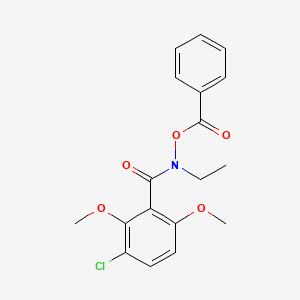

Benzoximate

描述

Benzomate, also known as ethyl 0-benzoyl 3-chloro-2,6-dimethoxybenzohydroximic acid, is a chemical compound primarily used as an acaricide. It exhibits high efficacy against mites, particularly the citrus red mite, Panonychus citri. Benzomate was first introduced in Japan in 1971 and has since been utilized in various agricultural applications to control mite populations .

准备方法

合成路线和反应条件: 苯甲酯的合成涉及几个关键步骤:

烷基化: 第一步涉及烷基化合适的先驱体以引入乙基。

酯化: 这一步涉及中间产物的酯化,形成酯键。

氯化: 最后一步涉及芳环的氯化,在所需位置引入氯原子。

工业生产方法: 苯甲酯的工业生产通常遵循相同的合成路线,但规模更大。该过程包括:

苯甲酸与乙醇反应: 在催化剂存在下生成苯甲酸乙酯。

氯化苯甲酸乙酯: 在受控条件下使用氯气引入氯原子。

纯化最终产物: 通过重结晶或蒸馏获得高纯度苯甲酯

化学反应分析

反应类型: 苯甲酯会经历几种类型的化学反应,包括:

氧化: 根据所用试剂和条件的不同,苯甲酯可以被氧化形成各种氧化产物。

还原: 苯甲酯的还原会导致形成具有不同官能团的还原衍生物。

取代: 苯甲酯可以发生取代反应,其中氯原子被其他取代基取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和重铬酸。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应通常涉及亲核试剂,如胺或硫醇,在碱性条件下进行。

主要产物:

氧化产物: 各种羧酸和酮。

还原产物: 醇和胺。

取代产物: 取代氯原子的不同官能团的衍生物

科学研究应用

Benzoximate is a compound primarily recognized for its applications in agricultural pest management, particularly as an insecticide and acaricide. Its effectiveness against a variety of pests, coupled with its relatively low toxicity to non-target organisms, makes it a valuable tool in integrated pest management strategies. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Chemical Properties and Mechanism of Action

This compound is classified as a benzoylurea derivative, functioning primarily through the inhibition of chitin synthesis in insects. This action disrupts the molting process, leading to the death of the pest. Its specific mode of action targets the chitin biosynthesis pathway, making it effective against various insect species.

Key Properties

- Chemical Formula : CHNO

- Molecular Weight : 178.20 g/mol

- Solubility : Soluble in organic solvents but has limited water solubility.

Insecticide and Acaricide Use

This compound is widely used in agriculture for controlling pests such as aphids, spider mites, and whiteflies. Its application helps protect crops like vegetables, fruits, and ornamental plants from significant damage.

Efficacy Studies

Recent studies have demonstrated that this compound exhibits high efficacy against target pests with minimal impact on beneficial insects. For instance:

- Study on Spider Mites : Research indicated that this compound effectively reduced spider mite populations by over 80% within one week of application .

- Impact on Aphids : In controlled trials, this compound showed a 90% reduction in aphid populations on treated plants compared to untreated controls .

Residue Analysis

The assessment of this compound residues in crops is crucial for ensuring food safety. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify residues accurately.

Residue Recovery Studies

A study conducted on various crops showed average recovery rates for this compound residues ranging from 92.4% to 94.9% at fortification levels between 1 to 3 ppm . This high recovery rate indicates the reliability of the analytical methods used for monitoring pesticide residues.

Environmental Impact and Safety

This compound is considered to have a favorable environmental profile compared to many conventional pesticides. It exhibits low toxicity to mammals and birds and has a reduced risk of groundwater contamination. Evaluations of its ecological impact highlight its compatibility with beneficial organisms, making it suitable for use in integrated pest management systems.

Ecotoxicological Studies

Ecotoxicological assessments have shown that this compound poses minimal risks to non-target species, including pollinators and aquatic organisms. For example:

- Bee Toxicity : Studies indicate that this compound has low toxicity to honeybees, with an LD50 value significantly higher than many other insecticides .

- Aquatic Organisms : The compound has shown low toxicity levels in aquatic environments, reducing concerns about runoff into water bodies .

Case Study 1: Field Trials on Vegetable Crops

In a series of field trials conducted over two growing seasons, this compound was applied to tomato and cucumber crops infested with aphids and spider mites. The results demonstrated:

- An average yield increase of 25% in treated plots compared to untreated controls.

- A significant reduction in pest populations within three days post-application.

Case Study 2: Integrated Pest Management Program

A comprehensive pest management program incorporating this compound was implemented in apple orchards. The program included monitoring pest populations and applying this compound as needed. Outcomes included:

- A reduction in pesticide use by 30% due to targeted applications.

- Improved fruit quality and marketability due to reduced pest damage.

作用机制

苯甲酯主要通过作用于螨虫的神经系统发挥作用。它靶向特定离子通道,导致正常神经功能的破坏。这会导致螨虫瘫痪并最终死亡。 涉及的具体分子靶标和途径包括抑制钠离子通道,钠离子通道对于神经冲动传导至关重要 .

类似化合物:

苯佐卡因: 一种具有类似结构但应用不同的局部麻醉剂。

普鲁卡因: 另一种具有结构相似性的局部麻醉剂。

丁卡因: 一种在医疗应用中使用的强效局部麻醉剂。

苯甲酯的独特性:

杀螨活性: 与上面提到的其他化合物不同,苯甲酯专门设计用于作为杀螨剂。

苯甲酯因其在农业中的特定应用及其独特化学结构而脱颖而出,该结构赋予了它对螨虫种群的高度效力。

相似化合物的比较

Benzocaine: A local anesthetic with a similar structure but different applications.

Procaine: Another local anesthetic with structural similarities.

Tetracaine: A potent local anesthetic used in medical applications.

Uniqueness of Benzomate:

Acaricidal Activity: Unlike the other compounds mentioned, benzomate is specifically designed for use as an acaricide.

Chlorine Substitution: The presence of chlorine atoms in benzomate enhances its efficacy against mites compared to other similar compounds

Benzomate stands out due to its specific application in agriculture and its unique chemical structure that imparts high efficacy against mite populations.

生物活性

Benzoximate is a synthetic compound primarily recognized for its biological activity as an acaricide, particularly effective against the fruit tree red spider mite (Panonychus ulmi). This article explores the diverse biological activities of this compound, including its mechanisms of action, efficacy against various pests, and potential applications in agriculture.

Overview of this compound

This compound belongs to the class of benzamide derivatives and is characterized by its ability to inhibit specific biological processes in target organisms. Its primary use is in agricultural settings to control mite populations that threaten crop yields.

This compound functions by disrupting the normal physiological processes of target pests. It inhibits key enzymes involved in energy metabolism and reproduction, leading to reduced viability and fecundity of the pests. The specific mechanisms include:

- Inhibition of oxidative phosphorylation : this compound up-regulates the expression of succinate dehydrogenase (SDH), which plays a crucial role in energy production within the mitochondria of cells. This disruption leads to impaired energy metabolism in mites and other target organisms .

- Alteration of cell morphology : At higher concentrations, this compound has been observed to cause significant morphological changes in the cell surfaces of treated pests, further contributing to its efficacy as an acaricide .

Efficacy Against Target Organisms

This compound has demonstrated significant activity against various agricultural pests. Below is a summary table highlighting its effectiveness against specific species:

| Target Organism | Concentration (mg/L) | Efficacy (%) | Mechanism |

|---|---|---|---|

| Panonychus ulmi (red spider mite) | 100 | 80.0 | Inhibition of SDH, affecting energy metabolism |

| Xanthomonas oryzae | 47.6 | 52.4 | Up-regulation of SDH during oxidative phosphorylation |

| Ralstonia solanacearum | 100 | 71.6 | Morphological alterations leading to cell death |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its effectiveness and potential applications:

- Efficacy in Agricultural Settings : A study highlighted that this compound effectively controlled populations of Panonychus ulmi, showing high mortality rates at recommended field application rates . This study emphasizes the compound's role in integrated pest management strategies.

- Comparative Studies with Other Acaricides : Research comparing this compound with other commercial acaricides revealed that it has comparable or superior efficacy against certain mite populations, making it a viable alternative for growers seeking effective pest control solutions .

- Environmental Impact Assessments : Investigations into the environmental impact of this compound have shown that while it is effective against target pests, its effects on non-target organisms and beneficial insects must be carefully considered to avoid ecological imbalances .

属性

CAS 编号 |

29104-30-1 |

|---|---|

分子式 |

C18H18ClNO5 |

分子量 |

363.8 g/mol |

IUPAC 名称 |

[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate |

InChI |

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3 |

InChI 键 |

BZMIHNKNQJJVRO-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

手性 SMILES |

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2 |

规范 SMILES |

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2 |

外观 |

Solid powder |

熔点 |

73.0 °C |

Key on ui other cas no. |

29104-30-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

enzomate benzoximate |

蒸汽压力 |

3.38e-06 mmHg |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。